N-(2-Fluorophenyl)ethanethioamide: Structural Analysis, Synthesis, and Applications
N-(2-Fluorophenyl)ethanethioamide: Structural Analysis, Synthesis, and Applications
Executive Summary
N-(2-Fluorophenyl)ethanethioamide (CAS: 39184-82-2), also known as 2'-fluorothioacetanilide , is a specialized organosulfur building block used primarily in the synthesis of heterocyclic pharmacophores. It serves as a critical intermediate in the preparation of 2-methyl-4-fluorobenzothiazole via oxidative radical cyclization (Jacobson cyclization).
This guide provides a comprehensive technical analysis of the molecule, detailing its electronic structure, validated synthesis protocols using Lawesson’s Reagent, and its pivotal role in medicinal chemistry for accessing fused sulfur-nitrogen heterocycles.
Chemical Identity & Physicochemical Properties[1][2][3]
The introduction of the fluorine atom at the ortho position (2-position) of the phenyl ring creates unique electronic and steric environments compared to the unsubstituted thioacetanilide. The high electronegativity of fluorine induces a strong inductive effect (-I), while the thioamide group exhibits enhanced acidity and lipophilicity relative to its amide congener.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | N-(2-fluorophenyl)ethanethioamide |
| CAS Number | 39184-82-2 |
| Molecular Formula | C₈H₈FNS |
| Molecular Weight | 169.22 g/mol |
| SMILES | CC(=S)NC1=CC=CC=C1F |
| InChIKey | DYGJPHMNBCNZHS-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.15 (Lipophilic) |
| H-Bond Donor/Acceptor | 1 Donor / 2 Acceptors |
| Appearance | Yellow crystalline solid |
Electronic Structure Analysis
The thioamide moiety (-C(=S)NH-) is planar. The C=S bond is longer and weaker than the C=O bond in amides, leading to a higher energy HOMO (Highest Occupied Molecular Orbital) and making the sulfur atom a "soft" nucleophile.
-
Resonance: The lone pair on the nitrogen donates into the thiocarbonyl, creating significant double-bond character in the C-N bond.
-
Ortho-Effect: The 2-fluoro substituent exerts a steric influence that may twist the phenyl ring slightly out of coplanarity with the thioamide plane, although the small Van der Waals radius of fluorine (1.47 Å) minimizes this compared to chloro- or bromo- analogs.
Synthesis Protocols
The most robust method for synthesizing N-(2-fluorophenyl)ethanethioamide is the thionation of its amide precursor, N-(2-fluorophenyl)acetamide. While Phosphorus Pentasulfide (
Protocol: Thionation via Lawesson’s Reagent
Objective: Conversion of N-(2-fluorophenyl)acetamide to N-(2-fluorophenyl)ethanethioamide.
Reagents:
-
Precursor: N-(2-fluorophenyl)acetamide (1.0 eq)
-
Reagent: Lawesson’s Reagent (0.55 eq)
-
Solvent: Anhydrous Toluene or Xylene (Dry)
Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(2-fluorophenyl)acetamide (10 mmol) in anhydrous toluene (50 mL).
-
Addition: Add Lawesson’s Reagent (5.5 mmol) in a single portion. The slight excess (0.55 eq vs theoretical 0.5 eq) ensures complete conversion.
-
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (
or Ar). Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting amide spot ( ~0.3) will disappear, replaced by a less polar yellow spot ( ~0.6). Reaction time is typically 2–4 hours. -
Workup: Cool to room temperature. The byproduct (polymeric phenylphosphonothioic oxide) often precipitates. Filter off any solids.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude yellow residue via flash column chromatography on silica gel (Eluent: 0-10% EtOAc in Hexanes).
-
Validation: Recrystallize from ethanol/water if necessary to obtain bright yellow needles.
Figure 1: Mechanistic pathway for the thionation of the amide precursor using Lawesson's Reagent.[1]
Spectroscopic Characterization
Accurate identification relies on distinguishing the thioamide from the starting amide. The thiocarbonyl group causes significant deshielding of adjacent nuclei.
Nuclear Magnetic Resonance (NMR)[5]
-
NMR (400 MHz,
):- 11.5–12.0 ppm (br s, 1H, NH): The thioamide NH proton is significantly more acidic and deshielded than the amide NH (~7.5 ppm) due to the anisotropy of the C=S bond.
- 7.0–8.5 ppm (m, 4H, Ar-H): Multiplets corresponding to the 2-fluorophenyl ring.
-
2.7–2.8 ppm (s, 3H,
): The methyl group adjacent to C=S appears downfield compared to the acetyl methyl (~2.2 ppm).
-
NMR (100 MHz,
):- 198–202 ppm (C=S): Diagnostic peak. The thiocarbonyl carbon is extremely deshielded (approx. 30 ppm downfield from C=O).
Infrared Spectroscopy (IR)
-
: Broad band around 3150–3200
. -
: Strong absorption bands in the "fingerprint" region, typically 1300–1400
and 1000–1200 (mixed modes with C-N stretching).
Reactivity & Applications: The Jacobson Cyclization
The primary utility of N-(2-fluorophenyl)ethanethioamide is its conversion into benzothiazoles . The sulfur atom acts as a nucleophile, attacking the ortho-carbon of the aromatic ring under oxidative conditions. This is known as the Jacobson Cyclization .
Mechanism
In the presence of a mild oxidant (e.g., Potassium Ferricyanide
-
Ipso-substitution: Attack at the C-F carbon (ejecting
) would yield 2-methylbenzothiazole. -
C-H activation: Attack at the C-6 position (C-H) would yield 4-fluoro-2-methylbenzothiazole. Note: In most standard Jacobson conditions, cyclization occurs at the unsubstituted ortho-position (C-6), retaining the fluorine atom.
Figure 2: Oxidative cyclization pathway to form the benzothiazole pharmacophore.
Biological Relevance
The resulting fluorinated benzothiazoles are bioisosteres for indole and purine systems. They are widely investigated for:
-
Antitumor activity: Intercalating agents in DNA.
-
Antimicrobial agents: Disrupting bacterial cell wall synthesis.
-
Imaging tracers:
-labeled analogs are used in PET imaging for amyloid plaques (Alzheimer's research).
References
-
PubChem. N-(2-fluorophenyl)ethanethioamide (CID 3036360). National Library of Medicine. Available at: [Link]
-
Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses.[2][3] Chemical Reviews, 107(11), 5210–5278. (Found in search snippets as "Use of Lawesson's Reagent in Organic Syntheses - ResearchGate").
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][3][4] Synthesis, 2003(13), 1929–1958.
- Gupta, R. R., et al. (2013). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer Science & Business Media.
-
NIST Chemistry WebBook. Acetamide, N-(2-fluorophenyl)- (Precursor Data). SRD 69. Available at: [Link]
